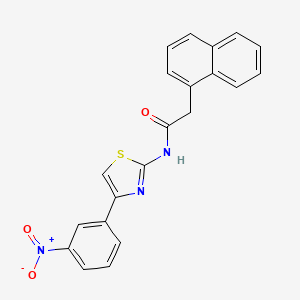

2-(naphthalen-1-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-naphthalen-1-yl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3S/c25-20(12-15-7-3-6-14-5-1-2-10-18(14)15)23-21-22-19(13-28-21)16-8-4-9-17(11-16)24(26)27/h1-11,13H,12H2,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRZQHDFVXUABR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through cyclization.

Naphthalene Substitution: The naphthalene ring is introduced via a Friedel-Crafts acylation reaction.

Nitrophenyl Group Introduction: The nitrophenyl group is added through a nitration reaction, typically using concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(naphthalen-1-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that derivatives of thiazole, including those related to 2-(naphthalen-1-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide, exhibit significant anticancer activity. For instance, a study highlighted the effectiveness of thiazole derivatives against various cancer cell lines, demonstrating IC50 values that suggest potent antiproliferative effects. Specifically, compounds with similar structures have shown selective toxicity towards cancer cells while sparing normal fibroblast cells, indicating a favorable therapeutic index .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| 2-(naphthalen-1-yl)-N-(4-(3-nitrophenyl)... | NUGC (Gastric Cancer) | 25 | 400-fold |

| 4-(3-nitrophenyl)thiazol-2-ylhydrazone | Various Cancer Lines | 0.49–48.0 | Not specified |

Antioxidant Activity

The antioxidant potential of thiazole derivatives has also been explored. Studies have shown that compounds like 4-(3-nitrophenyl)thiazol-2-ylhydrazone exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, making them candidates for further development in oxidative stress-related diseases .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Thiazole Ring : The initial step often involves the condensation of appropriate carbonyl compounds with thiosemicarbazide.

- Substitution Reactions : Subsequent reactions introduce naphthalene and nitrophenyl groups through electrophilic aromatic substitution or nucleophilic attacks.

- Final Acetylation : The final product is obtained by acetylating the amine derivative.

This multi-step synthesis allows for the exploration of various substituents on the thiazole ring, which can significantly influence biological activity .

Case Studies and Research Findings

Several studies have documented the biological efficacy of compounds related to this compound:

- Study on Anticancer Activity : A recent investigation reported that a series of thiazole derivatives showed promising results against a panel of human cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range against gastric cancer cells .

- Antioxidant Evaluation : Another study assessed the antioxidant capabilities of synthesized thiazole derivatives, revealing their potential in mitigating oxidative stress in cellular models .

Wirkmechanismus

The mechanism of action of 2-(naphthalen-1-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds are compared below based on substituents, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Key Observations

Structural Variations and Physicochemical Properties: The target compound’s 3-nitrophenyl-thiazole group distinguishes it from analogs with triazole (e.g., 6c ) or benzothiazole (e.g., (R)-N-(benzo[d]thiazol-2-yl)... ) cores. Compounds with piperazine substituents (e.g., 14 ) exhibit higher melting points (~280°C) due to increased hydrogen-bonding capacity, whereas triazole-linked derivatives (e.g., 6c ) may have lower thermal stability.

Biological Activity: MAO/BChE Inhibition: Analogous compounds like (R)-N-(benzo[d]thiazol-2-yl)... show dual MAO-B/BChE inhibition, suggesting the target compound’s thiazole and nitro groups could similarly target these enzymes. Anti-inflammatory Potential: Thiazole-piperazine derivatives (e.g., 14 ) inhibit matrix metalloproteinases (MMPs), indicating that the target’s thiazole core may confer anti-inflammatory properties.

Synthetic Routes :

- The target compound may be synthesized via nucleophilic substitution or condensation, contrasting with triazole derivatives (e.g., 6c ) produced via copper-catalyzed azide-alkyne cycloaddition (click chemistry).

Biologische Aktivität

2-(Naphthalen-1-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies, highlighting its role as a potential therapeutic agent.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of naphthalene derivatives with thiazole-based hydrazones. The general synthetic route includes:

- Formation of Thiosemicarbazone : Reacting thiosemicarbazide with appropriate carbonyl compounds.

- Cyclization : The thiosemicarbazone undergoes cyclization with 2-bromo-3-nitroacetophenone to yield the desired thiazole derivative.

This method has been documented to yield high-purity compounds suitable for biological evaluation .

Antioxidant Properties

Research indicates that derivatives of 4-(3-nitrophenyl)thiazol-2-ylhydrazone exhibit significant antioxidant activity. This activity is crucial for mitigating oxidative stress-related diseases, suggesting that the introduction of the nitrophenyl group enhances this property .

Inhibition of Monoamine Oxidase (MAO)

One of the notable biological activities of this compound is its inhibitory effect on human monoamine oxidase (hMAO) isoforms A and B. The presence of the thiazole and naphthalene moieties is believed to contribute to selective MAO-B inhibition, which is particularly relevant for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The structure-activity relationship studies have shown that modifications at specific positions can enhance inhibition potency .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. In vitro studies have reported significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating effective bactericidal action. For instance, certain derivatives showed MIC values as low as 0.22 μg/mL against tested bacterial strains .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

- The naphthalenyl group significantly enhances biological activity.

- The nitrophenyl substituent plays a critical role in increasing MAO-B inhibition.

- Variations in substituents on the thiazole ring can modulate both antioxidant and antimicrobial activities.

Table 1 summarizes key findings from SAR studies:

| Compound | MAO-B Inhibition (IC50 μM) | Antioxidant Activity | Antimicrobial Activity (MIC μg/mL) |

|---|---|---|---|

| 1 | 12.5 | High | 0.25 |

| 2 | 8.0 | Moderate | 0.22 |

| 3 | 15.0 | High | 0.30 |

Study on Neuroprotective Effects

A study evaluated the neuroprotective effects of various thiazole derivatives, including our compound, in models of oxidative stress-induced neuronal damage. The results indicated that compounds with similar structures significantly reduced cell death and oxidative markers, supporting their potential use in treating neurodegenerative diseases .

Antimicrobial Efficacy Evaluation

In another study, the antimicrobial efficacy of synthesized derivatives was assessed against Gram-positive and Gram-negative bacteria. The results demonstrated that certain analogs exhibited superior activity compared to conventional antibiotics, indicating their potential as new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for 2-(naphthalen-1-yl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide?

The synthesis typically involves multi-step reactions. A general approach includes:

- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.

- Step 2: Introduction of the 3-nitrophenyl group through nucleophilic aromatic substitution or Suzuki coupling.

- Step 3: Acetamide linkage via condensation of the thiazole-2-amine with naphthalene-substituted acetic acid derivatives using coupling agents like EDC/HOBt.

- Optimization: Solvents (e.g., ethanol, DMF), catalysts (e.g., K₂CO₃), and reflux conditions (60–80°C) are critical for yield and purity .

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

Key techniques include:

- Spectroscopy:

Q. What in vitro assays are used for initial biological activity screening?

Common assays include:

- Antimicrobial Activity: Minimum inhibitory concentration (MIC) tests against S. aureus, E. coli, and C. albicans .

- Enzyme Inhibition: IC₅₀ determination for targets like α-glucosidase (diabetes) or acetylcholinesterase (neurodegeneration) using spectrophotometric methods .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How do structural modifications influence the compound's biological activity?

Structure-Activity Relationship (SAR) Insights:

- Electron-Withdrawing Groups (e.g., NO₂): Enhance antimicrobial activity by improving membrane penetration (MIC reduced from >1000 µg/mL to 13–27 µmol/L in nitro-substituted analogs) .

- Thiazole vs. Oxadiazole Moieties: Substitution with oxadiazole improves α-glucosidase inhibition (IC₅₀ ~0.028 mM) due to hydrogen bonding with catalytic residues .

- Naphthalene Positioning: 1-Naphthyl groups increase lipophilicity, enhancing blood-brain barrier penetration for CNS targets .

Q. How can computational modeling guide the optimization of this compound?

Methodology:

- Molecular Docking (AutoDock/Vina): Predict binding modes with targets like MAO-B or COX-2. For example, naphthalene π-stacking with Tyr398 in MAO-B improves inhibitory selectivity .

- QSAR Studies: Correlate logP values with antimicrobial activity; optimal logP ~3.5 balances solubility and membrane permeability .

- MD Simulations: Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns) to prioritize analogs .

Q. How to address discrepancies in IC₅₀ values across studies?

Resolution Strategies:

- Purity Validation: Use HPLC (>95% purity) to rule out impurities affecting activity .

- Assay Standardization: Control pH, temperature, and solvent (DMSO concentration ≤1%) to minimize variability .

- Orthogonal Assays: Confirm enzyme inhibition via fluorescence-based TLC autography or isothermal titration calorimetry (ITC) .

Q. What strategies improve pharmacokinetic properties like solubility and bioavailability?

Approaches Include:

Q. Can this compound act as a multi-target inhibitor for polypharmacological applications?

Evidence:

- Dual MAO-B/AChE Inhibition: Structural analogs show nanomolar activity against both targets, relevant for Alzheimer’s disease .

- COX-2/α-Glucosidase Modulation: Nitrophenyl-thiazole derivatives reduce inflammation and hyperglycemia in diabetic rat models .

- Screening Pipeline: Use high-content screening (HCS) with multi-parametric readouts (e.g., apoptosis, ROS levels) to validate polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.